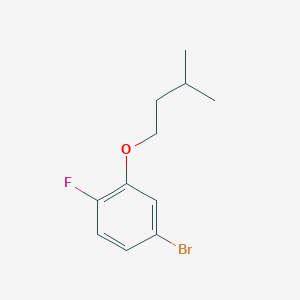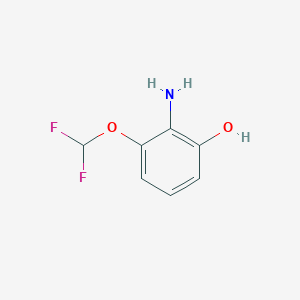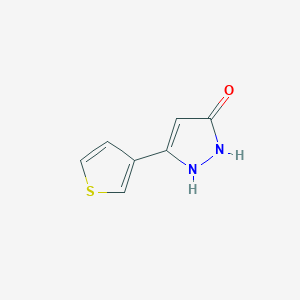
3-(Thiophen-3-YL)-1H-pyrazol-5-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . Pyrazol is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . The compound “3-(Thiophen-3-YL)-1H-pyrazol-5-OL” would be a molecule that contains these structures.
Synthesis Analysis
The synthesis of thiophene derivatives often involves multistep synthetic routes that may include the formation of the 1,3-dioxolane moiety and its subsequent functionalization with thiophene derivatives .Molecular Structure Analysis
The molecular structure of compounds within this class is characterized by the presence of both 1,3-dioxolane and thiophene rings .Chemical Reactions Analysis
Compounds like 2- (thiophen-3-yl)-1,3-dioxolane can undergo various chemical reactions, including electrophilic substitutions on the thiophene ring, ring-opening reactions of the 1,3-dioxolane moiety, and cycloaddition reactions .Physical And Chemical Properties Analysis
The physical properties of 2- (thiophen-3-yl)-1,3-dioxolane derivatives, such as melting and boiling points, solubility in various solvents, and crystallinity, can be significantly influenced by the nature of substituents on both the thiophene and dioxolane rings .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-thiophen-3-yl-1,2-dihydropyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c10-7-3-6(8-9-7)5-1-2-11-4-5/h1-4H,(H2,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVWOTFOGYZOIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CC(=O)NN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Thiophen-3-YL)-1H-pyrazol-5-OL | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

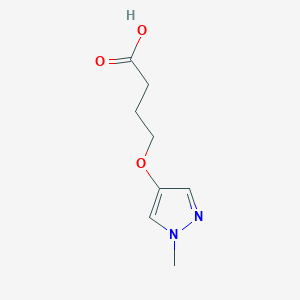
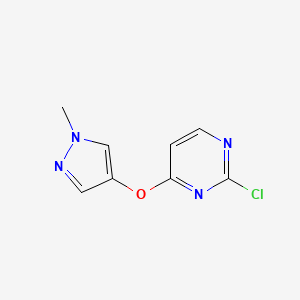
![2-[(3-Nitropyridin-2-YL)oxy]acetic acid](/img/structure/B7977164.png)
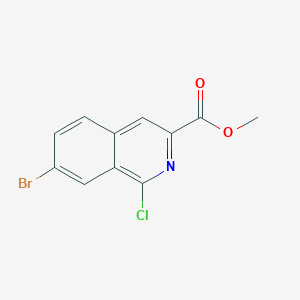
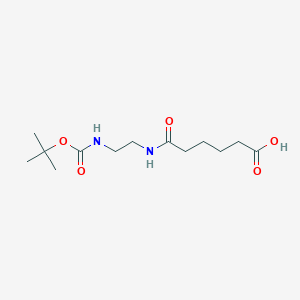
![N-[3-(tert-Butoxycarbonylamino)propyl]acrylamide](/img/structure/B7977185.png)
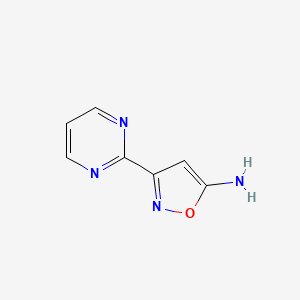
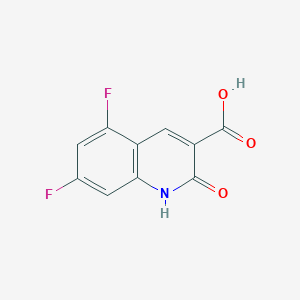
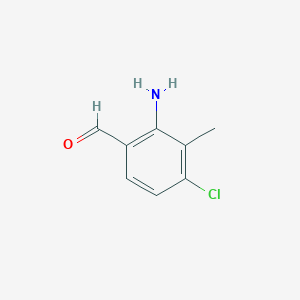
amine](/img/structure/B7977209.png)

![4-{[(1-Methyl-1H-pyrazol-4-yl)oxy]methyl}piperidine](/img/structure/B7977227.png)
